2-Benzothiazolamine, 6-(methylthio)-

Beschreibung

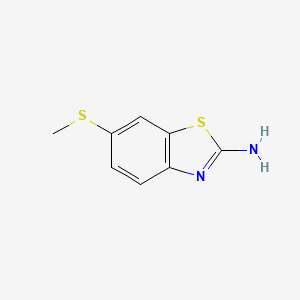

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylsulfanyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZAEIXYKHDTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068592 | |

| Record name | 2-Benzothiazolamine, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-92-5 | |

| Record name | 6-(Methylthio)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50850-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 6-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050850925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylthio)benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Benzothiazolamine, 6-(methylthio)- and its Derivatives

The construction of derivatives from the 2-Benzothiazolamine, 6-(methylthio)- core relies on established organic reactions. These methods allow for the introduction of various functional groups, leading to a diverse range of related compounds.

A common and versatile method for derivatizing 2-aminobenzothiazoles is through the formation of an amide bond. This can be achieved by reacting the 2-amino group with an acyl chloride, such as 3-methylbenzoyl chloride. The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an N-acylated benzothiazole (B30560) and hydrochloric acid as a byproduct. Typically, this reaction is carried out in the presence of a base to neutralize the HCl formed.

A general procedure for such a transformation involves dissolving the 2-aminobenzothiazole (B30445) derivative in a suitable aprotic solvent. The acyl chloride is then added, often at a controlled temperature, and the reaction mixture is stirred until completion. The resulting amide can then be isolated and purified using standard techniques like filtration and recrystallization. researchgate.net This method is widely applicable for the synthesis of a variety of N-(6-(methylthio)benzo[d]thiazol-2-yl)amides.

Furthermore, the selection of catalysts and reaction media can be crucial. The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of some benzothiazole derivatives. mdpi.com Optimization may also involve comparing different synthetic routes to identify the most efficient and scalable pathway.

Cyclocondensation reactions are fundamental to the formation of the benzothiazole ring system. One of the most common methods involves the reaction of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. nih.gov In the context of 2-Benzothiazolamine, 6-(methylthio)-, this would involve the cyclization of a thiourea (B124793) derived from 4-(methylthio)aniline (B85588).

Another established cyclocondensation route is the reaction of an appropriately substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine. This method, often referred to as the Hugershoff synthesis, directly yields the 2-aminobenzothiazole structure. derpharmachemica.com The reaction proceeds through the formation of a thiocyanate intermediate, which then undergoes intramolecular cyclization. The conditions for these reactions, such as the choice of solvent and temperature, can be optimized to maximize the yield of the desired benzothiazole. orgsyn.orgresearchgate.net

Precursor Synthesis Methodologies

The availability of the starting material, 6-(Methylthio)benzo[d]thiazol-2-amine, is critical for the synthesis of its derivatives. This precursor can be synthesized through various established methods.

A direct and efficient method for the synthesis of 6-(methylthio)benzo[d]thiazol-2-amine involves the reaction of 4-(methylthio)aniline with potassium thiocyanate and bromine in glacial acetic acid. sci-hub.se In a typical procedure, potassium thiocyanate is added to a cooled solution of 4-(methylthio)aniline in acetic acid. Subsequently, a solution of bromine in acetic acid is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is allowed to proceed at room temperature. The product is then isolated by quenching the reaction with water, followed by basification with aqueous ammonia (B1221849) to precipitate the desired 2-amino-6-(methylthio)benzothiazole. sci-hub.se

| Starting Material | Reagents | Product | Yield | Reference |

| 4-(methylthio)aniline | 1. KSCN, Acetic Acid 2. Br₂, Acetic Acid | 6-(Methylthio)benzo[d]thiazol-2-amine | 58% | sci-hub.se |

This table summarizes the synthesis of the precursor 6-(Methylthio)benzo[d]thiazol-2-amine.

An alternative route to aminobenzothiazoles involves the reduction of a corresponding nitro-substituted precursor. For the synthesis of 6-aminobenzothiazole (B108611) derivatives, this would entail the reduction of a 6-nitrobenzothiazole. mdpi.com While a specific example for the direct reduction of 6-nitro-2-aminobenzothiazole to yield a 6-amino derivative which is then converted to the 6-(methylthio) derivative is not detailed in the provided search results, this transformation is a standard procedure in organic synthesis.

Commonly used reducing agents for converting an aromatic nitro group to an amine include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-acid systems (e.g., tin(II) chloride in hydrochloric acid). mdpi.comgoogle.com The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. The synthesis of 6-nitro-2-aminobenzothiazole itself can be achieved by the nitration of 2-aminobenzothiazole. mdpi.com

Synthesis of 6-(Methylthio)benzo[d]thiazol-2-amine

Thiolation Reactions

The introduction of the methylthio moiety is typically achieved by functionalizing a precursor molecule rather than direct thiolation onto the benzothiazole ring. A key precursor is 4-(methylthio)aniline. The synthesis of this precursor can be accomplished via the thiocyanation of an aniline derivative followed by methylation. For instance, anilines can be treated with ammonium (B1175870) thiocyanate and bromine in acetic acid to produce p-thiocyanatoaniline derivatives orgsyn.org. Subsequent reaction of the thiocyanate intermediate with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide (B78521), yields the corresponding 4-(methylthio)aniline google.com. This method provides a reliable pathway to the essential precursor for the final cyclization step.

Another relevant, though less direct, reaction involves the interaction of S-methylated cyclic episulfonium ions with thiocyanate ions, which results in the formation of (methylthio)alkyl thiocyanates researchgate.netias.ac.in. While this reaction highlights fundamental principles of sulfur chemistry, the cyclization of 4-(methylthio)aniline remains the more common route for preparing the title compound.

Cyclocondensation Routes for Precursors

The most prevalent method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of aryl thioureas, which are themselves derived from the corresponding anilines. For the target compound, 2-Benzothiazolamine, 6-(methylthio)-, the key starting material is 4-(methylthio)aniline nih.govtcichemicals.comsigmaaldrich.com.

The general procedure involves the reaction of the substituted aniline with a thiocyanate salt, such as potassium or ammonium thiocyanate, in the presence of an oxidizing agent like bromine in a suitable solvent like acetic acid orgsyn.orgscholarsresearchlibrary.com. This in-situ reaction forms an N-(4-(methylthio)phenyl)thiourea intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by oxidation to form the stable 2-aminobenzothiazole ring system. This method is a versatile and widely applied strategy for a variety of substituted 2-aminobenzothiazoles scholarsresearchlibrary.comekb.eg.

Synthesis of 2-Amino-6-methylbenzothiazole (B160888)

For comparative purposes, the synthesis of the related compound, 2-amino-6-methylbenzothiazole, is well-established and provides insight into the general synthetic accessibility of this class of compounds. A reliable and high-yield procedure is documented in Organic Syntheses orgsyn.org. This method involves the reaction of p-toluidine (B81030) with sodium thiocyanate and sulfuric acid to form the p-tolylthiourea (B1348918) intermediate. Subsequent cyclization is achieved using sulfuryl chloride. The resulting product is then isolated by neutralization with ammonium hydroxide and purified by recrystallization orgsyn.org.

Alternative methods reported for the synthesis of 2-amino-6-methylbenzothiazole include the reaction of p-toluidine with cupric thiocyanate or the electrolysis of p-toluidine in the presence of ammonium thiocyanate orgsyn.org. These established routes underscore the robustness of the cyclocondensation approach for preparing 6-substituted 2-aminobenzothiazoles.

Derivatization Strategies and Analogue Synthesis

The 2-amino-6-(methylthio)benzothiazole scaffold serves as a versatile platform for further chemical modification, allowing for the synthesis of a diverse range of analogues.

Substitution Reactions on the Benzothiazole Ring

The benzothiazole ring in 2-amino-6-(methylthio)benzothiazole is activated towards electrophilic aromatic substitution. The 2-amino group is a powerful activating group and is ortho-, para-directing. The 6-methylthio group is also an activating, ortho-, para-directing group. Their combined influence strongly activates the 5- and 7-positions for electrophilic attack. While specific studies on the direct substitution of 2-amino-6-(methylthio)benzothiazole are not widely documented, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to proceed at these activated positions.

In related systems, such as 2-aminobenzothiazole, bromination occurs selectively at the 6-position, indicating the high reactivity of this site nih.gov. This suggests that if the 6-position were occupied by a different group (e.g., hydrogen), it would be a primary site for substitution.

Fusion with Other Heterocyclic Systems (e.g., Pyrimidine)

A prominent derivatization strategy for 2-aminobenzothiazoles involves their use as building blocks for fused heterocyclic systems. The reaction of 2-aminobenzothiazole derivatives with bifunctional electrophiles leads to the construction of new rings.

A widely used method is the one-pot, three-component Biginelli-type reaction to form pyrimido[2,1-b]benzothiazoles scirp.orgarkat-usa.orgresearchgate.netingentaconnect.com. This reaction involves the condensation of a 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound such as a β-ketoester or β-diketone scirp.orgresearchgate.net. The reaction can often be performed under solvent-free conditions or with the use of a catalyst, such as camphorsulfonic acid or sulphamic acid, to afford the fused tricyclic products in good yields ingentaconnect.comsemanticscholar.org. The exocyclic amino group of the benzothiazole acts as a nucleophile, attacking the aldehyde, while the endocyclic nitrogen participates in the cyclization with the β-dicarbonyl component, leading to the formation of the pyrimidine (B1678525) ring. This strategy is applicable to various substituted 2-aminobenzothiazoles, making it a powerful tool for creating diverse chemical libraries semanticscholar.org.

| Component 1 | Component 2 | Component 3 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole | Benzaldehyde Derivatives | β-Ketoesters / β-Diketones | 4H-Pyrimido[2,1-b]benzothiazoles | Solvent-free, 60°C | scirp.org |

| 2-Aminobenzothiazole | Arylglyoxals | 1,3-Dicarbonyl Compounds | Pyrimido[2,1-b] scirp.orgresearchgate.netbenzothiazoles | Acetic Acid | arkat-usa.org |

| 2-Aminobenzothiazole | Aromatic Aldehydes | β-Ketoester | 4H-Pyrimido[2,1-b]benzothiazoles | DBU in Micellar Medium | researchgate.net |

| 2-Aminobenzothiazole | Aldehyde | β-Ketoester | 4H-Pyrimido[2,1-b]benzothiazoles | Sulphamic Acid | ingentaconnect.com |

Chemical Reactivity Studies and Functional Group Transformations

The chemical reactivity of 2-Benzothiazolamine, 6-(methylthio)- is dictated by its three main components: the exocyclic amino group, the methylthio group, and the heterocyclic ring system.

The exocyclic amino group at the 2-position exhibits typical reactivity for an aromatic amine. It can be acylated, sulfonylated, or converted into Schiff bases via condensation with aldehydes nih.gov. Its nucleophilicity is central to the derivatization strategies discussed previously, such as the formation of fused pyrimidine rings nih.gov. The amino group can also be replaced by a hydrazine (B178648) moiety, which opens pathways to numerous other derivatives like hydrazones and pyrazoles nih.gov.

The methylthio (-SCH3) group at the 6-position is susceptible to oxidation. It can be oxidized to the corresponding sulfoxide (B87167) (-SOCH3) or sulfone (-SO2CH3) using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). An example of this transformation is the oxidation of the closely related 4-(methylthio)aniline to 4-(methylsulfinyl)aniline (B2393309) rsc.org. These transformations can significantly alter the electronic properties of the molecule.

The benzothiazole system itself is generally stable but can undergo ring-opening or rearrangement reactions under specific conditions. The inherent aromaticity of the fused ring system, however, ensures its stability under most synthetic transformations of its functional groups nih.gov.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino Group | Cyclocondensation | Aldehyde, β-Dicarbonyl | Fused Pyrimidine Ring | scirp.org, arkat-usa.org, researchgate.net |

| 2-Amino Group | Acylation | Acyl Halides | Amides | nih.gov |

| 6-Methylthio Group | Oxidation | H₂O₂, m-CPBA | Sulfoxide/Sulfone | rsc.org |

Oxidation Reactions of the Methylthio Moiety

The methylthio group at the 6-position of the benzothiazole ring is susceptible to oxidation, typically yielding the corresponding sulfoxide and, under more stringent conditions, the sulfone. While direct experimental data for the oxidation of 2-Benzothiazolamine, 6-(methylthio)- is not extensively documented, the oxidation of structurally similar compounds, such as 2-(methylthio)-benzothiazole, provides insight into this transformation. researchgate.netmdpi.com

The oxidation can be achieved using various oxidizing agents. For instance, hydrogen peroxide in the presence of a catalyst is a common reagent for this purpose. The reaction proceeds in a stepwise manner, with the initial oxidation of the sulfide (B99878) to a sulfoxide. Further oxidation of the sulfoxide then yields the sulfone. researchgate.net

A suggested mechanism for the oxidation of a methylthio-benzothiazole derivative to its corresponding sulfoxide and sulfone using aqueous hydrogen peroxide in the presence of a polyoxometalate catalyst is depicted below. The process involves the formation of a peroxo-metal complex that acts as the active oxidizing species.

Table 1: Oxidation Products of the Methylthio Moiety

| Starting Material | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| 2-(methylthio)-benzothiazole | Aqueous H₂O₂ / Polyoxometalate catalyst | 2-(methylsulfinyl)-benzothiazole, 2-(methylsulfonyl)-benzothiazole | researchgate.net |

| General Sulfides | Hydrogen Peroxide / Glacial Acetic Acid | Sulfoxides | nih.gov |

| General Sulfides | 30% Hydrogen Peroxide / Tantalum Carbide | Sulfoxides | researchgate.net |

| General Sulfides | 30% Hydrogen Peroxide / Niobium Carbide | Sulfones | zenodo.org |

The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of oxidant and the reaction conditions, such as temperature and reaction time. For example, milder conditions tend to favor the formation of the sulfoxide, while more forcing conditions and a higher stoichiometry of the oxidizing agent lead to the sulfone. researchgate.netzenodo.org The resulting sulfoxides and sulfones are valuable intermediates for further synthetic modifications, for instance, in the development of fluorescent probes for biologically relevant sulfur species. mdpi.comnsf.gov

Reduction Reactions of Amide Bonds

The 2-amino group of 2-Benzothiazolamine, 6-(methylthio)- can be readily acylated to form amide derivatives. These amides are significant in their own right and also serve as precursors that can be subsequently reduced to the corresponding secondary or tertiary amines, thereby introducing further structural diversity.

The synthesis of amide derivatives is typically achieved by reacting the 2-aminobenzothiazole with an appropriate acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base. nsf.govresearchgate.net For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized from the corresponding 2-amino-6-bromobenzothiazole (B93375) via an initial acetylation step. nih.gov

While specific literature on the reduction of amide derivatives of 2-Benzothiazolamine, 6-(methylthio)- is scarce, general methods for amide reduction are well-established in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are commonly employed to reduce amides to amines. The choice of reducing agent can sometimes allow for selective transformations.

Table 2: Synthesis of Amide Derivatives of 2-Aminobenzothiazoles

| 2-Aminobenzothiazole Derivative | Acylating Agent | Product | Reference |

|---|---|---|---|

| 2-aminobenzothiazole | Cinnamic acid derivatives (as acid chlorides) | N-(benzo[d]thiazol-2-yl)cinnamides | nsf.govresearchgate.net |

| 2-amino-6-bromobenzothiazole | Acetic anhydride | N-(6-bromobenzo[d]thiazol-2-yl)acetamide | nih.gov |

| 6-substituted-2-aminobenzothiazoles | Chloroacetyl chloride | N-(6-substituted-benzo[d]thiazol-2-yl)-2-chloroacetamide | nih.gov |

The reduction of the resulting amide would yield the corresponding ethylamine (B1201723) derivative at the 2-position of the benzothiazole core. This transformation is a key step in the synthesis of a variety of biologically active compounds.

Electrophilic Substitution on the Benzothiazole Core

The benzothiazole ring system is susceptible to electrophilic substitution reactions, such as nitration and halogenation. The position of substitution is directed by the existing substituents on the ring. In the case of 2-Benzothiazolamine, 6-(methylthio)-, the amino group at the 2-position is a strong activating group, while the methylthio group at the 6-position is also activating and ortho-, para-directing.

To control the regioselectivity of electrophilic substitution and to prevent undesired side reactions at the highly reactive amino group, it is often protected as an amide (e.g., acetamide) prior to the substitution reaction. The acetyl group can be readily removed by hydrolysis after the desired substitution has been accomplished.

A common electrophilic substitution is nitration. The nitration of 2-acylaminobenzothiazoles typically occurs at the 6-position if it is unsubstituted. scholarsresearchlibrary.com In the case of 2-acetamido-6-(methylthio)benzothiazole, the directing effects of the acetamido and methylthio groups would need to be considered. The strong activating nature of the 2-acetamido group would likely direct substitution to the 7-position, and potentially the 5-position.

Halogenation, such as bromination, is another important electrophilic substitution reaction. The bromination of 2-aminothiazoles has been shown to occur at the 5-position of the thiazole (B1198619) ring. zenodo.org For 2-aminobenzothiazoles, bromination can occur on the benzene (B151609) ring. For example, 2-amino-6-bromobenzothiazole is a commercially available compound, indicating that direct bromination can be achieved at the 6-position under certain conditions. sigmaaldrich.com For 2-Benzothiazolamine, 6-(methylthio)-, bromination would likely occur at the positions activated by both the amino and methylthio groups, such as the 5- or 7-positions.

Table 3: Electrophilic Substitution Reactions on Benzothiazole Derivatives

| Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-acylaminobenzothiazole | Nitric acid / Sulfuric acid | 2-acylamino-6-nitrobenzothiazole | scholarsresearchlibrary.com |

| 4-chloroaniline | KSCN / Br₂ in acetic acid | 2-amino-6-chlorobenzothiazole | researchgate.net |

| 2-aminothiazoles | Bromine | 5-bromo-2-aminothiazoles | zenodo.org |

These electrophilic substitution reactions are fundamental for introducing new functional groups onto the benzothiazole scaffold, enabling the synthesis of a wide array of derivatives with diverse properties and potential applications.

Advanced Analytical Techniques in Chemical Research

Chromatographic Methodologies

Chromatography is a cornerstone of chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. For benzothiazole (B30560) derivatives, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques, while preparative chromatography is essential for isolating impurities for further structural elucidation.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the routine analysis of 2-aminobenzothiazole (B30445) derivatives. While specific HPLC methods for 2-Benzothiazolamine, 6-(methylthio)- are not widely published, methods for closely related compounds provide a strong basis for method development. For instance, a reverse-phase HPLC method has been developed for the simultaneous determination of 2-mercaptobenzothiazole (B37678) (MBT) and its oxidation product, 2,2'-dithiobis-benzothiazole (MBTS). ijpsonline.com This method utilizes a C18 column and a mobile phase consisting of a mixture of tetrahydrofuran, acetonitrile (B52724), and a buffer, with UV detection at 240 nm. ijpsonline.com

A typical starting point for developing an HPLC method for 2-Benzothiazolamine, 6-(methylthio)- would involve a C18 column and a mobile phase gradient of acetonitrile and water, often with an acid additive like formic acid or phosphoric acid to improve peak shape. nih.govd-nb.info The selection of the organic modifier, buffer system, and gradient profile would be optimized to achieve adequate resolution between the main peak and any potential impurities.

Table 1: Illustrative HPLC Method Parameters for Analysis of Benzothiazole Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is based on methods used for similar compounds. d-nb.info

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC, an evolution of HPLC, utilizes smaller particle size columns (typically sub-2 µm) to achieve faster separations with higher resolution and sensitivity. mdpi.com This technique is particularly advantageous for analyzing complex samples containing multiple impurities or for high-throughput screening. A validated RP-UPLC method was developed for studying the stability of novel benzimidazole-4,7-dione derivatives, which share structural similarities with benzothiazoles. mdpi.com This method employed an Acquity UPLC HSS T3 column with a short run time, demonstrating the efficiency of UPLC for such analyses. mdpi.com The application of UPLC to 2-Benzothiazolamine, 6-(methylthio)- would offer significant advantages in terms of speed and resolution for purity testing and impurity profiling.

Preparative Separation for Impurity Isolation

During the synthesis of specialty chemicals, various impurities can be formed. The isolation and characterization of these impurities are crucial for understanding the reaction pathways and ensuring the safety and efficacy of the final product. Preparative HPLC is a powerful technique for isolating these impurities in sufficient quantities for spectroscopic analysis. The principles of analytical HPLC are scaled up for preparative separations, using larger columns and higher flow rates. nih.gov For benzothiazole derivatives, purification by column chromatography using solvent systems like petroleum ether/ethyl acetate (B1210297) is a common practice mentioned in synthetic procedures, which is a form of preparative chromatography. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for elucidating the molecular structure of chemical compounds. Infrared (IR) spectroscopy provides information about the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy

For instance, the IR spectrum of 2-aminobenzothiazole typically shows characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the C=N stretching of the thiazole (B1198619) ring would appear in the 1600-1650 cm⁻¹ region. The presence of the methylthio group (-SCH₃) would likely give rise to C-H stretching vibrations around 2900-3000 cm⁻¹ and a C-S stretching vibration, which is typically weak and appears in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected IR Absorption Bands for 2-Benzothiazolamine, 6-(methylthio)-

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2900 - 3000 |

| C=N Stretch (Thiazole) | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-S Stretch | 600 - 800 |

This table is based on characteristic IR frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Although a specific ¹H NMR spectrum for 2-Benzothiazolamine, 6-(methylthio)- is not widely published, the expected chemical shifts and splitting patterns can be inferred from data on similar structures. chemicalbook.comnih.govchemicalbook.com

The ¹H NMR spectrum of 2-Benzothiazolamine, 6-(methylthio)- would be expected to show signals for the aromatic protons on the benzothiazole ring system, a singlet for the methylthio group, and a broad singlet for the amine protons. The aromatic protons would likely appear as a set of coupled multiplets in the range of δ 7.0-8.0 ppm. The singlet for the methyl protons of the methylthio group would be expected to appear in the upfield region, typically around δ 2.5 ppm. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on concentration and solvent.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Benzothiazolamine, 6-(methylthio)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| -NH₂ | Variable (broad) | s |

| -SCH₃ | ~2.5 | s |

This table provides an estimation of chemical shifts based on known data for similar benzothiazole derivatives. 's' denotes a singlet and 'm' denotes a multiplet.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. For 2-Benzothiazolamine, 6-(methylthio)-, which has a molecular formula of C₈H₈N₂S₂ and a molecular weight of approximately 196.3 g/mol , mass spectrometry provides critical data for its identification. nih.gov In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is unique to the compound's structure and is instrumental in its characterization. wikipedia.org

While specific experimental mass spectra for 2-Benzothiazolamine, 6-(methylthio)- are not widely published, a theoretical fragmentation pattern can be predicted based on the known fragmentation behaviors of benzothiazoles and thioethers. tandfonline.comacs.orgscribd.com The molecular ion peak [M]⁺• would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 196. The presence of two sulfur atoms would also give rise to a characteristic isotopic pattern for the molecular ion peak, with a notable [M+2]⁺• peak.

Key fragmentation pathways would likely involve the cleavage of the methyl group from the methylthio moiety and fission of the benzothiazole ring system. The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would result in a significant fragment ion at m/z 181. Another plausible fragmentation is the loss of the entire methylthio group (•SCH₃, 47 Da), leading to a fragment at m/z 149. Further fragmentation of the benzothiazole ring can occur through the loss of neutral molecules like hydrogen cyanide (HCN). tandfonline.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for 2-Benzothiazolamine, 6-(methylthio)-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 196 | [C₈H₈N₂S₂]⁺• | - |

| 181 | [C₇H₅N₂S₂]⁺ | •CH₃ |

| 150 | [C₇H₈NS]⁺• | •CSN |

| 149 | [C₇H₅N₂S]⁺ | •SCH₃ |

| 108 | [C₆H₄S]⁺• | C₂H₄N₂ |

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique for verifying the purity and confirming the empirical formula of a synthesized compound. This method precisely determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. nih.gov

For 2-Benzothiazolamine, 6-(methylthio)-, the molecular formula is C₈H₈N₂S₂. nih.gov Based on this formula and the atomic weights of its constituent elements (C: 12.011, H: 1.008, N: 14.007, S: 32.06), the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark for validating the results of laboratory synthesis. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or an incorrect structural assignment.

Table 2: Theoretical Elemental Composition of 2-Benzothiazolamine, 6-(methylthio)-

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 48.95 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.11 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.27 |

| Sulfur | S | 32.06 | 2 | 64.12 | 32.66 |

| Total | 196.286 | 100.00 |

Computational Chemistry and Theoretical Studies

Molecular Modeling Approaches

Molecular modeling for benzothiazole (B30560) derivatives, including 2-Benzothiazolamine, 6-(methylthio)-, encompasses a range of computational techniques to predict and analyze their three-dimensional structures and behaviors. A fundamental aspect of this is conformational analysis, which involves identifying the most stable spatial arrangements (conformers) of the molecule. mdpi.com For benzothiazole analogues, this is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. mdpi.com This process helps in understanding how the molecule might orient itself when interacting with a biological receptor. biointerfaceresearch.com Modern computational chemistry has become an indispensable tool for analyzing such chemical problems, providing insights into the structure and reactivity of complex organic molecules. mdpi.comresearchgate.net

Quantum Chemical Calculations (e.g., Ab Initio and DFT Methods)

Quantum chemical calculations are employed to elucidate the electronic structure and reactivity of benzothiazole derivatives. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide detailed information on electron distribution and molecular orbitals. scirp.orgnih.gov

Density Functional Theory (DFT): This is a widely used method for studying benzothiazoles. scirp.orgmdpi.com Calculations are often performed using specific combinations of functionals and basis sets, such as B3LYP/6-31+G(d,p) or B3YLP/6-311G(d,p), to optimize the molecular geometry and compute various electronic properties. mdpi.comscirp.org

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. scirp.org The energy gap (ΔE) between HOMO and LUMO indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity and polarizability. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.commdpi.com This is vital for understanding non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding. mdpi.com

Ab Initio Methods: The Hartree-Fock (HF) model is an example of an ab initio method used in the study of related thiazole (B1198619) compounds to generate physicochemical and quantum-chemical parameters for further analysis. nih.gov These methods are based on first principles without the use of empirical data.

The table below summarizes common quantum chemical methods applied to benzothiazole derivatives.

| Method Type | Common Functional/Basis Set | Application | Reference(s) |

| Density Functional Theory (DFT) | B3LYP/6-31+G(d,p) | Calculation of FMO energies (HOMO-LUMO), global reactivity descriptors, and molecular electrostatic potential. | scirp.orgmdpi.com |

| Density Functional Theory (DFT) | B3YLP/6-311G(d,p) | Conformational analysis and calculation of geometrical parameters. | mdpi.com |

| Ab Initio | Hartree-Fock (HF)/6-31G | Calculation of physicochemical and quantum-chemical parameters for QSAR studies. | nih.gov |

| Density Functional Theory (DFT) | B3PW91/6-31G | Conformational analysis and calculation of NMR chemical shifts. | iu.edu.sa |

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.netnih.gov For benzothiazole analogues, QSAR models are developed to predict the therapeutic potential of new derivatives and to provide insights that can guide their structural modification for enhanced potency. nih.govnih.gov

The process involves calculating a wide array of molecular descriptors, which are numerical representations of the molecule's properties. These can include:

Physicochemical Descriptors: Such as the octanol/water partition coefficient (logP) and polar surface area (PSA). nih.gov

Quantum-Chemical Descriptors: Derived from methods like DFT, including HOMO-LUMO energies, dipole moment, and atomic charges. nih.govresearchgate.net

Topological Descriptors: Which describe atomic connectivity and molecular shape. nih.gov

Statistical methods, such as multivariate analysis, are then used to build a regression model that links these descriptors to the observed biological activity (e.g., anti-prion activity, antibacterial effects). nih.govnih.gov The resulting QSAR model can help identify which molecular features are most important for the desired activity. For instance, a QSAR study on related 2-aminothiazoles suggested that potent compounds should be asymmetrical and have a low tendency to form hydrogen bonds. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like 2-Benzothiazolamine, 6-(methylthio)-) when bound to a specific protein target. biointerfaceresearch.com This method is crucial for exploring the potential mechanism of action of benzothiazole derivatives and understanding the specific molecular interactions that stabilize the ligand-protein complex. nih.govresearchgate.net

In these studies, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). biointerfaceresearch.com The ligand is then computationally placed into the protein's binding site, and its binding affinity is estimated using a scoring function, often expressed in kcal/mol. mdpi.com Studies on various benzothiazole derivatives have explored their potential as inhibitors for a range of important biological targets, as detailed in the table below.

| Target Protein | PDB ID | Biological Relevance | Investigated Compounds | Reference(s) |

| Lanosterol 14α-demethylase | - | Antifungal target in Candida albicans. | Heteroaryl benzothiazoles | mdpi.com |

| DNA Topoisomerase IV | - | Antibacterial target. | Heteroaryl benzothiazoles | mdpi.com |

| p56lck Tyrosine Kinase | 1QPC | Cancer and immunology target. | Benzothiazole-thiazole hybrids | biointerfaceresearch.com |

| Dihydroorotase | - | Antibacterial target in E. coli. | Benzothiazole derivatives | nih.gov |

| DNA Gyrase | 3G75 | Antibacterial target. | Substituted benzothiazoles | researchgate.netnih.gov |

| Dihydropteroate (B1496061) Synthase (DHPS) | - | Antibacterial target (sulfonamide pathway). | Benzothiazole derivatives | mdpi.com |

| Dihydrofolate Reductase (DHFR) | - | Target for antimalarial and antibacterial agents. | Benzothiazole derivatives | nih.gov |

This table is interactive. You can sort and filter the data.

These docking studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole scaffold and amino acid residues in the active site of the target enzyme. mdpi.com

In Silico Drug-Likeness Parameter Assessment

Before significant resources are invested in synthesizing a compound, its potential as a drug candidate is often evaluated using in silico methods. This involves calculating various physicochemical properties and predicting the compound's Absorption, Distribution, Metabolism, and Excretion (ADMET) profile. researchgate.net For benzothiazole derivatives, several parameters are assessed to ensure they possess favorable drug-like characteristics. mdpi.comnih.gov

Commonly evaluated parameters include:

Lipinski's Rule of Five: A set of criteria that helps predict if a compound has properties that would make it a likely orally active drug in humans.

Topological Polar Surface Area (TPSA): Used to predict drug absorption and transport properties. Compounds with a TPSA of less than 120 Ų are predicted to be orally absorbable. mdpi.com

Toxicity Risk Prediction: Computational tools like the Osiris methodology are used to flag potential toxicity risks, such as mutagenicity, tumorigenicity, or reproductive effects, based on structural fragments. nih.gov

The table below lists key parameters used in the in silico assessment of benzothiazole derivatives.

| Parameter / Tool | Description | Typical Finding for Benzothiazole Derivatives | Reference(s) |

| Bioavailability Score | Predicts the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Scores for many derivatives are around 0.55. | mdpi.com |

| Drug-Likeness Score | A qualitative concept used in drug design for how "drug-like" a substance is. | Scores for many derivatives are generally favorable. | mdpi.com |

| Topological Polar Surface Area (TPSA) | A descriptor that correlates well with passive molecular transport through membranes. | Many derivatives have TPSA < 120 Ų, suggesting good oral absorption potential. | mdpi.com |

| Osiris Methodology | A tool for predicting toxicity risks (mutagenicity, irritation, reproductive effects) and drug-likeness. | The majority of tested derivatives are predicted to be safe, though some substitutions can introduce toxicity risks. | nih.gov |

This table is interactive. You can sort and filter the data.

Pharmacological and Biological Research

Broad Spectrum Biological Activities of 2-Benzothiazolamine, 6-(methylthio)- and its Derivatives

Derivatives of 2-aminobenzothiazole (B30445) are a cornerstone in the development of new therapeutic agents due to their diverse pharmacological profile. nih.govmdpi.com Research has demonstrated that these compounds possess a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antitubercular activities. mdpi.commdpi.commdpi.compensoft.net The versatility of the benzothiazole (B30560) nucleus allows for chemical modifications that can enhance specific activities. researchgate.net

Antimicrobial Research Investigations

The rise of antimicrobial resistance has spurred the search for new and effective antimicrobial agents, with benzothiazole derivatives emerging as a promising class of compounds. nih.govscispace.com Their activity spans a wide range of pathogens, including bacteria and fungi. researchgate.netmdpi.com

Benzothiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that the nature and position of substituents on the benzothiazole ring play a critical role in determining the antibacterial potency and spectrum. rsc.orgnih.gov For instance, the presence of electron-donating or electron-withdrawing groups at the 5th and 6th positions can enhance antibacterial activity. nih.gov

Research has identified several bacterial strains that are susceptible to benzothiazole derivatives, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov Some derivatives have shown potency comparable to standard antibiotics. nih.gov For example, certain sulfonamide analogues of benzothiazole exhibited excellent activity against mutant E. coli strains. nih.gov Similarly, dichloropyrazole-based benzothiazole analogues displayed better inhibitory activity against Gram-positive strains than the standard drug novobiocin. nih.gov While many studies focus on various substitutions, the specific contribution of a 6-(methylthio) group is an area of ongoing investigation to delineate its impact on antibacterial efficacy.

| Derivative Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Sulfonamide analogues | P. aeruginosa, S. aureus, E. coli | Equipotent to chloramphenicol (B1208) and sulphamethoxazole (MIC = 3.1–6.2 μg/ml). | nih.gov |

| Dichloropyrazole-based analogues | Gram-positive strains | Better inhibitory activity (MIC = 0.0156–0.25 µg/mL) compared to novobiocin. | nih.gov |

| 2,6-disubstituted benzothiazoles | Moraxella catarrhalis | Most active derivatives showed an MIC of 4 µg/ml. | nih.gov |

| Piperazine containing 2-arylbenzothiazoles | S. aureus | Highest inhibition observed at an MIC of 32 μg/ml. | nih.gov |

| Benzothiazole-based thiazolidinones | Listeria monocytogenes, P. aeruginosa, E. coli, S. aureus | Comparable activity (MIC = 0.10–0.25 mg/ml) to streptomycin. | nih.gov |

In addition to antibacterial effects, benzothiazole derivatives are recognized for their antifungal properties, particularly against opportunistic pathogens like Candida albicans. mdpi.comnih.govnih.gov C. albicans is a common cause of fungal infections, and the development of resistance to existing antifungal drugs necessitates the discovery of new therapeutic options. scitechjournals.comnih.gov

Several studies have synthesized and evaluated 2-aminobenzothiazole derivatives for their anti-candida activity. nih.govresearchgate.net Research on 6-substituted 2-aminobenzothiazole derivatives has yielded compounds with significant antifungal effects. nih.gov For instance, a series of C-6 methyl-substituted benzothiazole derivatives were synthesized and screened, with some compounds showing potent activity against C. albicans. scitechjournals.comresearchgate.net The structural modifications at the C-6 position, including the potential introduction of a methylthio group, are considered a key strategy in developing effective antifungal agents within this chemical class. nih.gov Studies have reported MIC values as low as 4-8 μg/mL for the most active compounds against various Candida species. nih.gov

| Derivative Class | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| 6-substituted 2-aminobenzothiazoles | Candida albicans, C. parapsilosis, C. tropicalis | Best compounds showed MIC values of 4-8 μg/mL. | nih.gov |

| C-6 methyl substituted derivatives | Candida albicans | Potent antifungal activity observed for specific derivatives (D-02, D-08). | scitechjournals.comresearchgate.net |

| General 2-mercaptobenzothiazole (B37678) derivatives | Candida albicans, Saccharomyces cerevisiae | Derivatives with 6-Cl or 6,7-dimethyl substituents showed potent activity. | nih.gov |

The antimicrobial activity of benzothiazole derivatives stems from their ability to interfere with essential cellular processes in microorganisms. nih.gov Research has revealed multiple mechanisms of action, highlighting the scaffold's potential to inhibit various enzymatic targets crucial for bacterial survival. researchgate.netnih.gov

Key mechanisms include the inhibition of DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and cell division. nih.govstrath.ac.uk Other targeted enzymes include dihydroorotase, dihydropteroate (B1496061) synthase (DHPS), and various reductases. nih.govresearchgate.netmdpi.com By inhibiting these enzymes, benzothiazole derivatives disrupt critical metabolic pathways, such as the biosynthesis of pyrimidines, folate, and cell wall components. nih.govnih.gov Some derivatives are also believed to exert their effect by perturbing the bacterial cell membrane or binding to intracellular targets like plasmid DNA. rsc.orgrsc.org The specific mechanism can be influenced by the substitution pattern on the benzothiazole ring, allowing for the design of compounds with potentially novel modes of action. rsc.org

Anticancer Research Investigations

The benzothiazole scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines. mdpi.comnih.govnih.gov

A significant body of research has focused on the in vitro evaluation of benzothiazole derivatives against various human cancer cell lines. nih.govresearchgate.net These studies have consistently demonstrated the antiproliferative potential of this class of compounds. For example, derivatives have been tested against lung cancer (A549), pancreatic cancer, and hepatocellular carcinoma (HepG2) cell lines. jnu.ac.bdresearchgate.netnih.gov

The cytotoxic effect is often dose-dependent, with some compounds showing significant inhibition of cancer cell proliferation at micromolar concentrations. nih.gov For instance, certain 2-substituted benzothiazole derivatives demonstrated IC50 values of 38.54 µM and 29.63 µM against HepG2 cells after 48 hours of exposure. nih.gov Other studies on different benzothiazole derivatives reported IC50 values of 68 µg/mL and 121 µg/mL against the LungA549 cell line. jnu.ac.bdresearchgate.net The introduction of specific substituents, such as a 6-chloro group in combination with other moieties, has been shown to significantly inhibit the proliferation of cell lines like A431 (epidermoid carcinoma). nih.gov The exploration of a 6-(methylthio) substitution is a logical extension of this research to identify new potent anticancer agents. mdpi.com

| Derivative Class | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| 2-substituted benzothiazoles | HepG2 (Hepatocellular Carcinoma) | 38.54 µM and 29.63 µM (48h) | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (Lung Carcinoma) | 68 µg/mL | jnu.ac.bdresearchgate.net |

| 6-nitrobenzo[d]thiazol-2-ol | LungA549 (Lung Carcinoma) | 121 µg/mL | jnu.ac.bdresearchgate.net |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431 (Epidermoid Carcinoma) | Significantly inhibited proliferation | nih.gov |

| 6-fluoro-triazolo-benzothiazoles | Onion root tip cells (Antimitotic) | TZ2 and TZ9 were most active | pensoft.net |

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

Efficacy against Colon Cancer Cell Lines (e.g., Colo205)

While derivatives of 2-aminobenzothiazole have been noted for their noteworthy anticancer activities against various cell lines, including Colo205, specific efficacy data for 2-Benzothiazolamine, 6-(methylthio)- against this cell line is not detailed in the available research. One study highlighted a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, which demonstrated the ability to inhibit proliferation and induce apoptosis in colorectal cancer cells. However, direct testing results for 2-Benzothiazolamine, 6-(methylthio)- on Colo205 are not specified.

Efficacy against Breast Cancer Cell Lines (e.g., MCF7)

The MCF-7 breast cancer cell line is frequently used to test the efficacy of potential anticancer compounds. Some benzothiazole derivatives have shown modest anti-cancer activity against the MCF-7 cell line. For instance, certain sulphonamide-based benzothiazole derivatives have been tested against MCF-7 cells. Research has also demonstrated that benzothiazole compounds can significantly inhibit the growth of breast cancer cells by reducing cell motility and inducing cell cycle arrest. However, specific IC₅₀ values or detailed efficacy data for 2-Benzothiazolamine, 6-(methylthio)- against the MCF7 cell line are not available in the reviewed scientific literature.

Efficacy against Lung Cancer Cell Lines (e.g., A549)

The A549 human lung carcinoma cell line is another common model for evaluating the anticancer potential of new compounds. Studies on novel benzothiazole derivatives have shown cytotoxic activity against the A549 cell line, with some compounds exhibiting higher potency than the standard chemotherapy drug cisplatin. For example, a set of 2-aminobenzothiazoles containing a 1,3,4-oxadiazole (B1194373) moiety showed antiproliferative effects on A549 cells. Despite these findings within the broader benzothiazole class, specific efficacy data for 2-Benzothiazolamine, 6-(methylthio)- against A549 cells is not present in the available literature.

Efficacy against Leukemia Cell Lines (e.g., HL-60)

Research into the effects of benzothiazole derivatives on leukemia cell lines has shown promise. For example, a synthetically prepared derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), was found to inhibit the growth and induce programmed cell death in human leukemia HL-60 and U937 cells. Another study on a different class of compounds, ficifolidione derivatives, also demonstrated cytotoxicity against the HL-60 cell line through the induction of apoptosis. While these studies indicate that leukemia cell lines are susceptible to compounds with structural similarities, direct research detailing the efficacy of 2-Benzothiazolamine, 6-(methylthio)- against HL-60 cells has not been reported.

Specific Molecular Targets in Cancer Pathways

The anticancer activity of benzothiazole derivatives is attributed to their interaction with various molecular targets within cancer cells. These compounds have been identified as inhibitors of several key proteins involved in cancer progression. While specific targets for 2-Benzothiazolamine, 6-(methylthio)- are not individually detailed, the broader class of 2-aminobenzothiazoles is known to target a range of proteins, including:

Tyrosine kinases: Such as EGFR, VEGFR-2, and others that are crucial for angiogenesis and cell signaling.

Serine/threonine kinases: Including Aurora kinases, which are involved in cell cycle regulation.

Other key enzymes and proteins: Such as PI3K kinase, HSP90, and DNA topoisomerases.

The ability of the 2-aminobenzothiazole structure to form hydrogen bonds and engage in other molecular interactions allows it to bind to the active sites of these target proteins, leading to their inhibition.

Mechanisms of Anticancer Action

The primary mechanism through which many benzothiazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This process is a critical component of the body's natural defense against the development of cancer.

Induction of Apoptosis

Studies on various benzothiazole derivatives have shown that they can trigger apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This pathway involves several key events:

Increased Reactive Oxygen Species (ROS): Some benzothiazole compounds lead to an accumulation of ROS within the cancer cells.

Disruption of Mitochondrial Membrane Potential: The increase in ROS can lead to a decrease in the mitochondrial membrane potential.

Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

Activation of Caspases: The release of cytochrome c triggers a cascade of enzyme activation, including caspase-9 and the executioner caspase-3.

DNA Fragmentation: Activated caspase-3 leads to the cleavage of cellular proteins and the fragmentation of DNA, culminating in cell death.

For instance, a novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells through this ROS-mediated mitochondrial intrinsic pathway. Another derivative, AMBAN, also induced apoptosis in leukemia cells via the mitochondrial/caspase 9/caspase 3-dependent pathway. While these studies provide a general mechanism for the benzothiazole class, the specific apoptotic signaling induced by 2-Benzothiazolamine, 6-(methylthio)- has not been explicitly elucidated in the reviewed literature.

DNA Damage Pathways

The induction of DNA damage is a critical mechanism for many anticancer agents. Some benzothiazole derivatives have been shown to trigger apoptotic pathways in cancer cells, which can be signaled by the generation of reactive oxygen species (ROS). esisresearch.org The inhibition of enzymes like topoisomerases by certain benzothiazole compounds can lead to DNA damage, subsequently activating cell cycle arrest, typically at the G2/M phase, and prompting apoptosis. esisresearch.org This suggests that the cytotoxic effects of some benzothiazoles are mediated through the initiation of DNA damage response pathways. esisresearch.org

Interaction with Macromolecules

The biological activity of 2-Benzothiazolamine, 6-(methylthio)- and its analogs is predicated on their interaction with various biological macromolecules. The thiourea (B124793) moiety, often incorporated into benzothiazole derivatives, is particularly adept at forming hydrogen bonds within the ATP binding sites of enzymes, a key interaction for kinase inhibitors. mdpi.com Furthermore, certain benzothiazole derivatives have been identified as DNA minor groove-binding agents. This interaction with the DNA minor groove can protect the DNA from enzymatic cleavage and interfere with the binding of DNA-processing enzymes. researchgate.net For instance, a specific benzothiazole derivative, BM3, was found to bind to the DNA minor groove, which is thought to contribute to its inhibitory effect on topoisomerase IIα. esisresearch.orgresearchgate.net This interaction with macromolecules like enzymes and DNA is fundamental to the pharmacological effects observed with this class of compounds.

Enzyme Inhibition Studies

The inhibitory activity of 2-Benzothiazolamine, 6-(methylthio)- and related benzothiazole compounds against various enzymes has been a primary focus of research, highlighting their potential as therapeutic agents.

Topoisomerase Inhibition

Several benzothiazole derivatives have been identified as potent inhibitors of DNA topoisomerases, which are crucial enzymes in managing DNA topology during replication and transcription. esisresearch.org Studies have shown that certain benzothiazole compounds act as human topoisomerase IIα inhibitors. researchgate.netbilkent.edu.tr For example, a series of benzothiazole derivatives were found to inhibit human topoisomerase IIα, with one compound, BM3, exhibiting an IC₅₀ value of 39 nM. researchgate.net Mechanistic studies revealed that these compounds are not DNA intercalators or topoisomerase poisons but rather catalytic inhibitors that may interact directly with the enzyme. esisresearch.orgresearchgate.net Notably, some of these derivatives displayed specificity for bacterial topoisomerases over their human counterparts, suggesting potential for development as antibacterial agents. mdpi.com

Table 1: Topoisomerase Inhibition by Benzothiazole Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| BM3 | Human Topoisomerase IIα | 39 nM | researchgate.net |

| 2-phenoxymethylbenzothiazole | Eukaryotic Topoisomerase II | 11.4 µM | esisresearch.org |

| Compounds 50a and 50b | S. aureus Topoisomerase IV | 0.012 µg/mL and 0.008 µg/mL | mdpi.com |

Kinase Inhibition

The benzothiazole scaffold is a recognized template for the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in diseases like cancer. Derivatives of benzothiazole have been investigated as inhibitors of various kinases. For instance, a series of benzothiazole derivatives were discovered to be inhibitors of Rho-associated kinase (ROCK-II), with several compounds showing good biochemical and cellular potency. nih.gov The thiourea group, which can be incorporated into benzothiazole structures, is known to facilitate hydrogen bonding in the ATP binding pocket of kinases, contributing to their inhibitory activity. mdpi.com Additionally, certain 2-aminobenzothiazole derivatives have been explored as potent inhibitors of ABL kinase, including mutant forms, with IC₅₀ values in the nanomolar range. mdpi.com

Table 2: Kinase Inhibition by Benzothiazole Derivatives

| Derivative Class | Target Kinase | Potency | Reference |

|---|---|---|---|

| Benzothiazole derivatives | Rho-associated kinase (ROCK-II) | Good biochemical and cellular potency | nih.gov |

| 2-aminobenzothiazole derivatives | Wild-type ABL kinase | IC₅₀: 18.2–285 nM | mdpi.com |

| 2-aminobenzothiazole derivatives | Mutant ABLT315I | IC₅₀: 39.9–511 nM | mdpi.com |

Human Carbonic Anhydrase (hCA-I, hCA-II) Inhibition

Benzothiazole sulfonamides have been studied for their inhibitory effects on human carbonic anhydrase (hCA) isozymes, particularly hCA I and hCA II. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Studies have shown that various substituted benzothiazole-6-sulfonamides can inhibit hCA I and hCA II with varying potencies. nih.govnih.gov For example, a series of imidazoline-incorporated benzothiazole-6-sulfonamides demonstrated superior inhibitory activities against hCA II, with Kᵢ values ranging from 37.6 to 65.6 nM. nih.gov In general, many of the synthesized benzothiazole derivatives show a higher affinity for hCA II over hCA I. mdpi.com

Table 3: Inhibition of Human Carbonic Anhydrases by Benzothiazole Derivatives

| Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Imidazoline-incorporated sulfonamides | hCA II | 37.6–65.6 nM | nih.gov |

| Benzimidazoline-substituted derivatives | hCA II | 84.0–577.6 nM | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM | mdpi.com |

Paraoxonase (PON-1) Inhibition

Paraoxonase-1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) and is believed to contribute to its anti-atherogenic properties by protecting low-density lipoprotein (LDL) from oxidation. nih.govnih.gov Research has investigated the relationship between various compounds and PON1 activity. While the direct inhibition of PON1 by 2-Benzothiazolamine, 6-(methylthio)- is not extensively detailed in the provided context, the broader role of PON1 is to hydrolyze lipid peroxides. researchgate.net The inhibition of PON1 would theoretically diminish the protective effects of HDL. nih.gov Some studies have shown that the protective effects of HDL against LDL oxidation can be independent of PON1 activity, suggesting other components of HDL also play a significant role. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

The benzothiazole nucleus is a recognized scaffold in the development of monoamine oxidase (MAO) inhibitors. MAO-B inhibitors are particularly relevant in the treatment of neurodegenerative conditions like Parkinson's disease. While specific studies on the MAO-B inhibitory activity of 2-Benzothiazolamine, 6-(methylthio)- are not detailed in the available research, extensive investigation into other benzothiazole derivatives has established their potential in this area. These studies confirm that the benzothiazole structure serves as a viable template for designing potent MAO inhibitors. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.gov The inhibition of this enzyme is a significant therapeutic goal. Research into the 2-aminobenzothiazole scaffold has demonstrated notable anti-urease activity.

In one study, a series of 2-amino-6-arylbenzothiazoles were synthesized and evaluated for their urease inhibitory potential. mdpi.comnih.gov The starting material, 2-amino-6-bromobenzothiazole (B93375), and its derivatives showed excellent to very good inhibitory activity. mdpi.com For instance, 6-phenylbenzo[d]thiazole-2-amine was identified as the most active compound in the series, with an IC₅₀ value of 26.35 µg/mL. mdpi.comnih.gov Generally, compounds featuring electron-donating groups demonstrated high anti-urease activity. mdpi.com These findings underscore the potential of 6-substituted 2-aminobenzothiazoles as effective urease inhibitors. mdpi.comresearchgate.netresearchgate.net

Table 1: Urease Inhibition by 6-Substituted 2-Aminobenzothiazole Derivatives

Receptor Modulation and Cellular Signaling Pathway Research

The 2-aminobenzothiazole scaffold has been utilized to develop modulators of key cellular signaling pathways. Notably, derivatives have been investigated as inhibitors of lymphocyte-specific protein tyrosine kinase (p56-Lck), a critical enzyme in the T-cell antigen receptor signaling cascade that leads to T-cell proliferation.

A study on 6-substituted-ureabenzothiazoles revealed potent and selective Lck inhibitors. nih.govresearchgate.net One derivative, a 6-substituted urea compound (compound 14r), demonstrated exceptional potency with an IC₅₀ value of 0.004 μM in a T-cell proliferation assay. nih.gov The development of such compounds was aimed at elucidating structure-activity relationships (SAR), selectivity, and cellular activity. nih.govresearchgate.net This line of research highlights the utility of the 6-substituted benzothiazole core in creating powerful modulators of cellular signaling pathways relevant to the immune response. nih.gov

Other Therapeutic Potential Investigations

The benzothiazole framework is present in numerous compounds investigated for anti-inflammatory properties. iosrjournals.org Derivatives of 2-aminobenzothiazole, in particular, have been the subject of significant research in this area. nih.govnih.gov Studies have shown that substitutions on the benzene (B151609) ring of the benzothiazole nucleus can significantly influence anti-inflammatory activity. nih.gov

For example, research on various 2-aminobenzothiazole derivatives demonstrated that compounds with a chloro group at the 5-position or a methoxy (B1213986) group at the 4 or 6-position exhibited better anti-inflammatory activity in a carrageenan-induced paw edema model. nih.govmdpi.com Specifically, 6-methoxy-1,3-benzothiazole-2-amine was among the most active compounds in one series, with effects comparable to the standard drug diclofenac. nih.govmdpi.com Other studies have confirmed that Schiff bases derived from 2-aminobenzothiazole and the subsequent formation of azetidin-2-one (B1220530) derivatives also yield compounds with significant in vivo anti-inflammatory effects. nih.gov This body of work suggests that the 6-position of the 2-aminobenzothiazole scaffold is a critical site for modification to achieve potent anti-inflammatory action.

The benzothiazole core is a versatile scaffold for the development of antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). biorxiv.org The functionalization of the benzothiazole ring at various positions is a key strategy in designing novel antiviral drugs. biorxiv.org

Structure-activity relationship studies have indicated that substitutions at the C-6 position can be advantageous for anti-HIV activity. biorxiv.org For instance, a 6-chlorobenzothiazole derivative showed a promising anti-HIV effect. biorxiv.org In the context of anti-HCV research, the derivative 2-(4-nitroanilino)-6-methylbenzothiazole was found to inhibit HCV RNA replication in a dose-dependent manner with an EC₅₀ of 8 ± 0.5 µM. biorxiv.org Other research has also explored derivatives of 2-aminobenzothiazole for activity against various viruses, underscoring the broad potential of this chemical class. biorxiv.org

The 2-aminobenzothiazole scaffold has been identified as a promising starting point for the development of agents against various infectious diseases. nih.gov

Antitubercular Activity: An amino-benzothiazole scaffold was identified from a whole-cell screen against Mycobacterium tuberculosis. nih.govnih.gov Subsequent exploration of analogs led to the identification of molecules with improved potency and reduced cytotoxicity. nih.govresearchgate.net The lead compound demonstrated good bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis. nih.gov Furthermore, related structures such as 6-methanesulfonyl substituted 8-nitrobenzothiazinones have shown high antitubercular activity by inhibiting an essential enzyme (DprE1) in the mycobacterial cell wall biosynthesis pathway.

Antileishmanial Activity: Research has shown that incorporating a benzothiazole group into other active molecules can enhance antileishmanial properties. A study on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives found that a compound containing a 6-amino-benzothiazole group was essential for specific activity against the amastigote form of the parasite. Another study screened a library of 22 benzothiazole derivatives and found several compounds with significant in vitro antileishmanial activity, with IC₅₀ values as low as 18.32 µM.

Antimalarial Activity: The benzothiazole nucleus is present in compounds that have been researched for potential antimalarial activity, indicating that this chemical class is of interest in the search for new treatments for malaria. nih.goviosrjournals.org

Central Muscle Relaxant Activity Investigations

The therapeutic class of centrally acting muscle relaxants is diverse, encompassing compounds with various mechanisms of action. drugbank.com Research into the muscle relaxant properties of benzothiazole derivatives has indicated their potential in this area. researchgate.net Notably, 2-aminobenzothiazole derivatives have been identified as possessing central muscle relaxant effects. researchgate.net

One of the related compounds, 2-amino-6-methylbenzothiazole (B160888), has been specifically investigated for its anti-tetanus activity, a condition characterized by severe muscle spasms. nih.gov In studies conducted on rabbits with experimental local tetanus, 2-amino-6-methylbenzothiazole was found to be twice as active as mephenesin, a known muscle relaxant. nih.gov This suggests a significant potential for this class of compounds to act on the central nervous system to alleviate muscle rigidity and spasms. nih.gov The mechanism for many central muscle relaxants involves the potentiation of GABA-A receptor-mediated inhibition, though other pathways can also be involved. nih.gov While direct studies on 2-Benzothiazolamine, 6-(methylthio)- are not extensively detailed in the available literature, the activity of its close analog, 2-amino-6-methylbenzothiazole, highlights the promise of the 2-aminobenzothiazole scaffold in the development of new central muscle relaxants.

Anticonvulsant Activities

The benzothiazole nucleus is a significant pharmacophore in the development of novel anticonvulsant agents. nih.gov Derivatives of this heterocyclic system have been the subject of extensive research, demonstrating efficacy in various preclinical models of epilepsy. nih.gov The search for new anticonvulsants is driven by the need for more effective treatments with fewer side effects for the millions affected by epilepsy worldwide. nih.govnih.gov

Research has explored the anticonvulsant potential of various substituted benzothiazoles. For instance, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which share a thioether linkage similar to 2-Benzothiazolamine, 6-(methylthio)-, were synthesized and evaluated. nih.gov Many of these compounds exhibited activity in the maximal electroshock (MES) seizure model, a primary screening test for anticonvulsants. nih.gov

One of the key mechanisms implicated in the anticonvulsant action of some of these compounds is the enhancement of GABAergic neurotransmission. nih.govnih.gov For example, a particularly potent benzoxazole (B165842) derivative was found to significantly increase the levels of γ-aminobutyric acid (GABA) in the brain. nih.gov

While specific data on the anticonvulsant activity of 2-Benzothiazolamine, 6-(methylthio)- is not available, the broader family of benzothiazole and related heterocyclic derivatives has shown considerable promise. The tables below summarize the anticonvulsant screening results for representative benzothiazole and related heterocyclic derivatives from various studies, illustrating the potential of this chemical class.

Table 1: Anticonvulsant Activity of Selected Benzoxazole Derivatives in Mice nih.gov

| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| 4g | MES | 23.7 | 284.0 | 12.0 |

| 4g | scPTZ | 18.9 | 284.0 | 15.0 |

| Carbamazepine | MES | 29.1 | 201.5 | 6.9 |

| Valproate | scPTZ | 165.2 | 426.0 | 2.6 |

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀).

Table 2: Anticonvulsant Activity of Selected Triazolo-Phthalazine Derivatives in the MES Test nih.gov

| Compound | ED₅₀ (mg/kg) |

|---|---|

| 14 | 9.3 |

| Carbamazepine | 11.2 |

MES: Maximal Electroshock Seizure test; ED₅₀: Median Effective Dose.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity

The introduction of various functional groups onto the 2-aminobenzothiazole (B30445) core has profound effects on potency and selectivity. The scaffold is amenable to functionalization at the C2-amino group and on the benzene (B151609) ring, allowing for the synthesis of diverse compound libraries. nih.gov Hybridization, the strategy of combining the 2-aminobenzothiazole moiety with other pharmacophores, has been employed to create new agents with potentially enhanced potency. nih.govnih.gov

The electronic properties of substituents at the C-6 position significantly influence the biological activity of 2-aminobenzothiazole derivatives. The introduction of strong electron-withdrawing groups (EWGs) has been shown to enhance certain activities, such as antiproliferative effects. For instance, the presence of a nitro (-NO₂) or cyano (-CN) group at the C-6 position has been found to increase antiproliferative activity. nih.gov Similarly, halogen atoms like chlorine (-Cl) and bromine (-Br) at various positions, including C-6, have been explored, though their effects can be complex. nih.gov In some series, a 6-chloro substitution resulted in lower antiproliferative potency compared to other analogs. nih.gov

Table 1: Effect of C-6 Substituents on Antiproliferative/Enzymatic Activity of 2-Aminobenzothiazole Derivatives